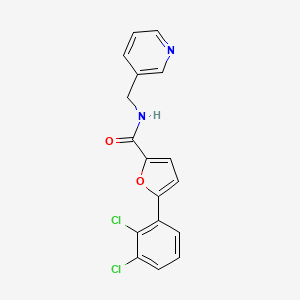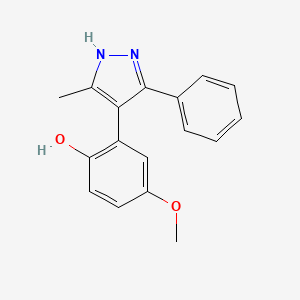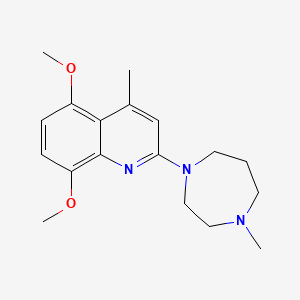
N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DMG, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMG is a derivative of glycine and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
DMG's mechanism of action is not fully understood, but it is believed to work by modulating the immune system and reducing inflammation. DMG has been shown to increase the production of cytokines, which help to regulate the immune response. DMG has also been shown to increase the production of glutathione, an antioxidant that helps to protect cells from oxidative damage.
Biochemical and Physiological Effects:
DMG has been shown to have a variety of biochemical and physiological effects. DMG has been shown to increase energy production in cells by enhancing mitochondrial function. DMG has also been shown to increase oxygen utilization in cells, which can help to improve athletic performance. DMG has been shown to improve immune function by increasing the production of cytokines and enhancing the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
DMG has several advantages for lab experiments, including its stability and ease of synthesis. DMG is also relatively non-toxic, making it a safe compound to work with in the lab. However, DMG's mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for DMG research. One potential area of research is the use of DMG in treating neurodegenerative disorders. DMG has been shown to have neuroprotective effects and may be a promising candidate for treating diseases such as Alzheimer's and Parkinson's. Another area of research is the use of DMG in cancer therapy. DMG has been shown to have immunomodulatory effects and may be a potential candidate for enhancing the immune response to cancer cells. Finally, more research is needed to fully understand DMG's mechanism of action and its effects on various physiological systems.
Synthesis Methods
DMG can be synthesized through a simple reaction between N-methyl glycine and 2,5-dimethoxybenzaldehyde, followed by a reaction with methylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain DMG in its pure form.
Scientific Research Applications
DMG has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and cancer research. DMG has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. DMG has also been shown to have immunomodulatory effects, making it a potential candidate for treating autoimmune disorders and cancer.
properties
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-13-12(15)8-14(20(4,16)17)10-7-9(18-2)5-6-11(10)19-3/h5-7H,8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKIFFYQCJYUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)

![{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5746077.png)

![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)

![1-methyl-3-(4-nitrophenyl)benzo[f]quinoline](/img/structure/B5746095.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B5746107.png)

